molecular formula C34H43N3O3 B11553774 N-(4-{[4-(Dihexylcarbamoyl)phenyl]carbamoyl}phenyl)-3-methylbenzamide

N-(4-{[4-(Dihexylcarbamoyl)phenyl]carbamoyl}phenyl)-3-methylbenzamide

Cat. No.: B11553774
M. Wt: 541.7 g/mol
InChI Key: YHFJBBCAFTVJSF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes : The synthetic route for Cyprosulfamide involves carbamoylation reactions. One approach is the reaction of an arylamine with CO2 in the presence of a base (such as DBU) to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium reagents to yield the corresponding isocyanate. The isocyanate can react with various amines and alcohols to form unsymmetrical ureas and carbamates, respectively .
    • Industrial Production : Details on industrial-scale production methods are proprietary and may not be publicly available.
  • Chemical Reactions Analysis

  • Scientific Research Applications

    • Chemistry : Cyprosulfamide’s unique structure makes it an interesting target for synthetic chemists exploring new reaction pathways.
    • Biology and Medicine : Research may focus on its potential as a bioactive compound or its effects on cellular processes.
    • Industry : Its use as a pesticide underscores its practical application in agriculture.
  • Mechanism of Action

    • The exact mechanism by which Cyprosulfamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways related to disease prevention.
  • Comparison with Similar Compounds

    • Cyprosulfamide’s uniqueness lies in its specific structure. I recommend further research to identify similar compounds in the sulfonamide family.

    Remember that while I’ve provided an overview, detailed research articles would delve deeper into each aspect

    Properties

    Molecular Formula

    C34H43N3O3

    Molecular Weight

    541.7 g/mol

    IUPAC Name

    N-[4-[[4-(dihexylcarbamoyl)phenyl]carbamoyl]phenyl]-3-methylbenzamide

    InChI

    InChI=1S/C34H43N3O3/c1-4-6-8-10-23-37(24-11-9-7-5-2)34(40)28-17-21-31(22-18-28)35-32(38)27-15-19-30(20-16-27)36-33(39)29-14-12-13-26(3)25-29/h12-22,25H,4-11,23-24H2,1-3H3,(H,35,38)(H,36,39)

    InChI Key

    YHFJBBCAFTVJSF-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCN(CCCCCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

    Origin of Product

    United States

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